molecular formula C15H12O5 B290636 1,3-Benzodioxol-5-yl 2-methoxybenzoate

1,3-Benzodioxol-5-yl 2-methoxybenzoate

Cat. No.: B290636
M. Wt: 272.25 g/mol
InChI Key: RUOLJQJAUKUTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 2-methoxybenzoate is a chemical reagent featuring the 1,3-benzodioxole (methylenedioxyphenyl) group, a functional group known for its prevalence in bioactive molecules . As a result, this compound serves as a valuable synthetic intermediate or building block in various research fields, including medicinal chemistry and agrochemistry. The 1,3-benzodioxole scaffold is found in compounds studied for diverse biological activities. For instance, derivatives have been investigated as potential antihypertensive agents and as potent auxin receptor agonists that promote root growth in plants . Researchers can utilize this ester, which incorporates a 2-methoxybenzoate group, to develop novel compounds for pharmacological or plant science applications. The compound is provided for laboratory research and chemical synthesis purposes. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-methoxybenzoate

InChI

InChI=1S/C15H12O5/c1-17-12-5-3-2-4-11(12)15(16)20-10-6-7-13-14(8-10)19-9-18-13/h2-8H,9H2,1H3

InChI Key

RUOLJQJAUKUTBM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 1,3 Benzodioxol 5 Yl 2 Methoxybenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity Mapping2D NMR techniques are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule. For 1,3-Benzodioxol-5-yl 2-methoxybenzoate (B1232891), key vibrational bands would be expected for:

The C=O (carbonyl) stretch of the ester group, typically a strong absorption around 1720 cm⁻¹.

C-O (ester) stretches.

Aromatic C=C stretching vibrations. researchgate.net

The characteristic absorptions for the methylenedioxy group. researchgate.net

C-H stretches for both aromatic and aliphatic (methoxy) protons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and deduce structural information. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Analysis of the fragmentation pattern would reveal characteristic losses, such as the loss of the methoxy (B1213986) group or cleavage of the ester bond, providing further evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass DeterminationHRMS would provide a highly accurate measurement of the molecular weight, allowing for the determination of the exact molecular formula.researchgate.netThis is a definitive method for confirming the elemental composition of a newly synthesized compound.

Without access to peer-reviewed studies or database entries detailing the synthesis and characterization of 1,3-Benzodioxol-5-yl 2-methoxybenzoate, a scientifically rigorous article with the requested data tables and detailed findings cannot be produced. Further experimental work would be required to generate and publish this information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds such as this compound. In a typical GC-MS analysis, the compound is vaporized and separated from non-volatile impurities in the gas chromatograph based on its boiling point and affinity for the stationary phase of the column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI).

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation would likely occur at the ester linkage, which is the most labile bond.

Key fragmentation pathways would involve the cleavage of the ester bond to generate characteristic ions. One significant fragment would correspond to the 2-methoxybenzoyl cation. Another prominent fragment would be the 1,3-benzodioxol-5-yl cation or related ions. The detection of these specific fragments confirms the presence of the two main structural moieties within the molecule. For instance, GC-MS data for related benzodioxole structures like (E)-1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-3-methoxy-phenyl)prop-2-en-1-one and 2-(1,3-Benzodioxol-5-yl)-8-methoxy-3-nitro-2H-chromene show characteristic high-intensity peaks corresponding to the benzodioxole portion of the molecule. spectrabase.comnih.gov

The purity of a sample can be determined by the presence of a single major peak in the gas chromatogram at a specific retention time, with the corresponding mass spectrum matching that of the target compound. Any additional peaks would indicate the presence of impurities, which could be starting materials, by-products, or residual solvents.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment DescriptionPredicted m/zStructure of Fragment
Molecular Ion272[C₁₅H₁₂O₅]⁺
2-Methoxybenzoyl Cation135[C₈H₇O₂]⁺
1,3-Benzodioxol-5-yloxy Cation137[C₇H₅O₃]⁺
Loss of Methoxy Group241[C₁₄H₉O₄]⁺
Benzoyl Cation105[C₇H₅O]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound within complex mixtures, such as reaction progress monitoring or analysis of biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. bmrb.io LC-MS is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile, and it can handle a wider range of sample complexities than GC-MS.

In a typical LC-MS setup, the sample is first separated by a high-performance liquid chromatography (HPLC) system, often using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). worldresearchersassociations.comresearchgate.net Following separation, the eluent is introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS for this class of compounds, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. worldresearchersassociations.comresearchgate.net For this compound, this would result in a prominent ion at m/z 273. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the elemental formula with high confidence. worldresearchersassociations.com The combination of the retention time from the LC and the high-resolution mass data from the MS provides excellent specificity for identification and quantification. Studies on related benzodioxole derivatives have successfully used LC-ESI-MS for characterization. ucsd.eduucdavis.eduucdavis.edu

Table 2: Typical LC-MS Parameters for Analysis of Benzodioxole Derivatives

ParameterTypical SettingRationale
Chromatography
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 2.7 µm)Good retention and separation for moderately polar organic molecules.
Mobile Phase AWater with 0.1% Formic AcidProvides protons for ESI+ ionization and improves peak shape.
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidOrganic solvent to elute the compound.
Flow Rate0.2 - 0.5 mL/minCompatible with standard ESI sources.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveEfficiently forms [M+H]⁺ ions for this type of molecule. worldresearchersassociations.com
Expected Ionm/z 273.0763 ([M+H]⁺)Corresponds to the protonated molecule C₁₅H₁₃O₅⁺.
Analysis ModeFull Scan or Selected Ion Monitoring (SIM)Full scan for identification; SIM for high-sensitivity quantification.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the atomic positions can be inferred. The crystal structures of numerous 1,3-benzodioxole (B145889) derivatives have been determined, providing a solid foundation for predicting the structural features of the title compound. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

A single crystal X-ray diffraction analysis of this compound would reveal its precise molecular geometry. Based on the analysis of structurally similar compounds, several key features can be predicted. nih.gov The 1,3-benzodioxole ring system itself is generally found to be nearly planar. researchgate.netresearchgate.net The dioxole ring portion typically adopts a flattened envelope conformation, with the methylene (B1212753) carbon atom often being the "flap" that deviates slightly from the plane of the other four atoms. nih.gov

The ester linkage introduces rotational freedom, and a key parameter would be the dihedral angle between the plane of the 1,3-benzodioxole ring and the plane of the 2-methoxybenzoate ring. In related structures containing two aromatic rings connected by a flexible linker, this angle can vary significantly depending on the steric and electronic influences of the substituents. nih.gov The bond lengths and angles within the aromatic rings and the ester group are expected to fall within well-established ranges for sp²-hybridized carbons and ester functionalities.

Table 3: Predicted Key Geometric Parameters for this compound from X-ray Crystallography

ParameterPredicted ValueReference/Comment
C=O Bond Length (Ester)~1.21 ÅTypical for an ester carbonyl group.
C-O Bond Length (Ester)~1.35 ÅEster C-O single bond.
O-C(Aryl) Bond Length~1.40 ÅAryl ether linkage.
Dihedral Angle (Benzodioxole // Methoxybenzoate)20-90°Highly dependent on crystal packing forces and steric hindrance from the methoxy group. nih.govresearchgate.net
Benzodioxole Ring Planarity (RMSD)< 0.05 ÅThe ring system is expected to be largely planar. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound arrange themselves in the solid state is dictated by a network of non-covalent intermolecular interactions. An X-ray crystallographic study would elucidate this crystal packing. ucsd.edunih.gov For this molecule, which contains several oxygen atoms (potential hydrogen bond acceptors) and two aromatic rings (capable of π-interactions), a rich variety of interactions is expected.

Weak C—H⋯O hydrogen bonds are a common feature in the crystal structures of related benzodioxole and benzoate (B1203000) compounds. researchgate.netresearchgate.net These interactions would likely involve the hydrogen atoms of the aromatic rings or the methylene group acting as donors, and the oxygen atoms of the ester carbonyl, the methoxy group, or the dioxole ring acting as acceptors. These interactions often link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonor/Group 1Acceptor/Group 2Typical Distance/Geometry
C—H⋯O Hydrogen BondAromatic C-HCarbonyl Oxygen (C=O)H⋯O distance: ~2.4-2.6 Å researchgate.net
C—H⋯O Hydrogen BondAromatic C-HMethoxy OxygenH⋯O distance: ~2.5-2.7 Å
C—H⋯O Hydrogen BondMethylene C-HDioxole OxygenH⋯O distance: ~2.5-2.7 Å
π–π StackingBenzodioxole RingMethoxybenzoate RingCentroid-Centroid distance: ~3.5-4.0 Å nih.gov
C—H⋯π InteractionAromatic C-HCenter of Aromatic RingH⋯π centroid distance: ~2.6-2.9 Å nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* transitions within the two aromatic ring systems.

The benzodioxole and methoxybenzoate chromophores are electronically conjugated through the ester linkage, which will influence the position and intensity of the absorption maxima (λmax). The spectrum will likely show strong absorption bands in the UV region, characteristic of substituted benzene (B151609) rings. Based on data from similar benzodioxole derivatives, strong absorptions are expected below 300 nm. nih.gov More complex chalcone (B49325) derivatives containing the benzodioxole moiety show major absorption bands up to 400 nm due to their extended π-conjugated systems. nih.gov While the conjugation in the title ester is less extensive than in a chalcone, the interaction between the two rings via the ester group will likely result in a complex spectrum with multiple overlapping bands. The experimental spectrum could be compared with theoretical simulations to assign the specific electronic transitions responsible for the observed absorption maxima. nih.gov

Table 5: Predicted UV-Vis Absorption Data for this compound in Methanol

Predicted λmax (nm)Transition TypeChromophore
~210-230 nmπ→πBenzene Ring High Energy Transition
~260-290 nmπ→πBenzodioxole System
~270-300 nmπ→π*Methoxybenzoate System

Mechanistic Investigations of Chemical Reactions and Reactivity Profiles of 1,3 Benzodioxol 5 Yl 2 Methoxybenzoate

Hydrolytic Stability and Mechanism of the Ester Linkage

The hydrolytic stability of 1,3-Benzodioxol-5-yl 2-methoxybenzoate (B1232891) is dictated by the reactivity of its ester linkage. Like other aromatic esters, it can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the ester bond to form 2-methoxybenzoic acid and sesamol (B190485) (1,3-benzodioxol-5-ol). numberanalytics.com The reaction is reversible, and to achieve high conversion, an excess of water can be utilized, particularly in acid-catalyzed hydrolysis. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism typically follows the AAC2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, the 1,3-benzodioxol-5-ol moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting species yields 2-methoxybenzoic acid and regenerates the acid catalyst. libretexts.org For some sterically hindered esters, an AAC1 (unimolecular) mechanism involving the formation of an acylium ion can occur, though this is less common. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process that generally proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). masterorganicchemistry.com A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comcdnsciencepub.com This intermediate then collapses, eliminating the 1,3-benzodioxol-5-oxide (sesamoxide) anion as the leaving group. masterorganicchemistry.com A rapid proton transfer from the initially formed 2-methoxybenzoic acid to the more basic sesamoxide anion results in the formation of the 2-methoxybenzoate salt and neutral sesamol. masterorganicchemistry.com To obtain the free carboxylic acid, a final acidification step is required. masterorganicchemistry.com In cases of significant steric hindrance around the carbonyl group, an alternative BAL2 mechanism (alkyl-oxygen fission) can be observed, but this is unlikely for this specific ester given the substitution pattern. cdnsciencepub.com

Table 1: General Conditions and Mechanisms for Ester Hydrolysis

ConditionCatalystMechanismKey StepsProducts
Acidic Dilute H₂SO₄ or HClAAC2 (Typical)1. Protonation of C=O. 2. Nucleophilic attack by H₂O. 3. Formation of tetrahedral intermediate. 4. Elimination of alcohol (sesamol).2-Methoxybenzoic acid and Sesamol libretexts.org
Basic NaOH or KOHBAC2 (Typical)1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of alkoxide (sesamoxide). 4. Deprotonation of carboxylic acid.2-Methoxybenzoate salt and Sesamol masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Benzodioxole and Methoxybenzoate Moieties

The structure of 1,3-Benzodioxol-5-yl 2-methoxybenzoate features two distinct aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of such reactions are governed by the electronic effects of the substituents on each ring. masterorganicchemistry.com

Reactivity of the Benzodioxole Moiety: The 1,3-benzodioxole (B145889) ring is substituted with an ester oxygen (-O-C=O) and the fused dioxole group. The methylenedioxy group (-O-CH₂-O-) is a powerful activating group, donating electron density to the aromatic ring via resonance, much like a methoxy (B1213986) group. quora.comchemicalbook.com This activation generally directs incoming electrophiles to the ortho and para positions relative to the activating group. libretexts.org However, the ester oxygen attached to the ring has a competing electron-withdrawing inductive effect and an electron-donating resonance effect. In this system, the primary sites for electrophilic attack are the carbons ortho to the ester linkage (positions 4 and 6), with the 6-position being electronically favored due to the directing influence of the methylenedioxy bridge.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring MoietySubstituentsOverall EffectPredicted Major Product Site(s)
1,3-Benzodioxole -O-CO-R (Ester Linkage)-OCH₂O- (Dioxole Bridge)ActivatedPosition 6 (ortho to ester, ortho to a dioxole oxygen)
2-Methoxybenzoate -OCH₃ (Methoxy)-COOR (Ester)Activated (dominated by -OCH₃)Position 5 (para to -OCH₃, meta to -COOR)

Nucleophilic Reactivity and Additions to the Carbonyl Center

The carbonyl carbon of the ester group in this compound is electrophilic and serves as the primary site for nucleophilic attack. masterorganicchemistry.com This reaction, known as nucleophilic acyl substitution, proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com

The first step involves the addition of a nucleophile to the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral intermediate. masterorganicchemistry.comksu.edu.sa In this intermediate, the carbon atom transitions from sp² to sp³ hybridization. libretexts.org The fate of this intermediate depends on the nature of the nucleophile. For most nucleophilic acyl substitutions, the tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating the weakest base, which in this case is the 1,3-benzodioxol-5-oxide (sesamoxide) anion, a relatively stable phenoxide-type leaving group. masterorganicchemistry.com

Reactions with strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) or hydride donors (e.g., Lithium aluminum hydride, LiAlH₄) proceed differently. ksu.edu.sa

Reaction with Grignard Reagents: Two equivalents of the Grignard reagent will add. The first equivalent adds to the carbonyl, eliminating the sesamoxide leaving group to form an intermediate ketone (2-methoxy-acyl-R-phenone). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction to form a tertiary alcohol after acidic workup.

Reaction with Hydride Reagents: Strong reducing agents like LiAlH₄ will reduce the ester. The initial nucleophilic attack by a hydride ion (H⁻) forms the tetrahedral intermediate, which expels the sesamoxide anion to yield an intermediate aldehyde (2-methoxybenzaldehyde). This aldehyde is then rapidly reduced by another hydride equivalent to form the corresponding primary alcohol (2-methoxybenzyl alcohol) after an aqueous workup. ksu.edu.sa

Table 3: Reactivity of the Carbonyl Center with Common Nucleophiles

Nucleophile (Reagent)Reaction TypeIntermediate ProductFinal Product (after workup)
H₂O / H⁺ or OH⁻Hydrolysis-2-Methoxybenzoic acid + Sesamol
R'OH / H⁺ or R'O⁻Transesterification-2-Methoxybenzoate ester (new) + Sesamol
NH₃ or R'NH₂Aminolysis-2-Methoxybenzamide or N-substituted amide + Sesamol
LiAlH₄Reduction2-Methoxybenzaldehyde2-Methoxybenzyl alcohol + Sesamol
R'MgX (Grignard)Addition (2 equiv.)2-Methoxy-acyl-R'-phenoneTertiary alcohol (R'₂C(OH)Ar) + Sesamol

Oxidation-Reduction Potentials and Stability under Various Conditions

The redox stability of this compound is influenced by its distinct functional groups: the 1,3-benzodioxole ring, the 2-methoxybenzoate ring, and the ester linkage.

Oxidation: The 1,3-benzodioxole moiety is known to be susceptible to oxidation. The methylene (B1212753) bridge (-CH₂-) is a key site of metabolic and chemical oxidation. Abstraction of a hydrogen atom can form a stabilized methylenedioxybenzene radical. chemicalbook.com This property allows some 1,3-benzodioxole derivatives to act as antioxidants or, conversely, to be metabolized into reactive intermediates. chemicalbook.comchemicalbook.com The electron-rich nature of the benzodioxole ring also makes it susceptible to oxidative degradation. In contrast, the 2-methoxybenzoate portion is relatively stable to mild oxidizing agents. The aromatic ring is somewhat protected by the electron-donating methoxy group and the deactivating ester group. Strong oxidizing conditions would likely lead to the cleavage of the aromatic rings.

Reduction: The primary site for reduction is the ester carbonyl group. As discussed in section 4.3, strong hydride-donating reagents like LiAlH₄ will reduce the ester to the corresponding primary alcohol (2-methoxybenzyl alcohol). ksu.edu.sa The aromatic rings are generally resistant to reduction under these conditions. Catalytic hydrogenation (e.g., H₂ over Pd/C) under mild conditions is unlikely to affect the molecule, but under harsh conditions (high pressure and temperature), it could potentially reduce the aromatic rings. The C-O bonds of the ether and ester linkages are generally stable to catalytic hydrogenation.

Table 4: Predicted Stability under Various Redox Conditions

ConditionReagent ExampleAffected MoietyExpected Outcome
Mild Oxidation Air, mild oxidants1,3-Benzodioxole (methylene bridge)Potential formation of radicals, slow degradation.
Strong Oxidation KMnO₄, CrO₃Entire moleculeDegradation and cleavage of aromatic rings.
Mild Reduction NaBH₄Ester carbonylNo reaction (NaBH₄ is typically not strong enough to reduce esters).
Strong Reduction LiAlH₄Ester carbonylReduction to 2-methoxybenzyl alcohol and sesamol.
Catalytic Hydrogenation H₂ / Pd, Pt, NiAromatic rings (under forcing conditions)Potential saturation of one or both aromatic rings.

Photochemical and Thermal Degradation Pathways

Photochemical Degradation: Aromatic esters and compounds containing the 1,3-benzodioxole moiety are susceptible to degradation upon exposure to UV radiation. The 1,3-benzodioxole (BDO) group, in particular, has been shown to be photochemically reactive. rsc.org When mixed with a photosensitizer like benzophenone, BDO can undergo hydrogen abstraction from its methylene bridge, leading to the formation of radical species. rsc.org These radicals can initiate further reactions, leading to a variety of degradation products and often causing discoloration (yellowing) in materials. rsc.org Even without an external sensitizer, direct photolysis can occur, likely initiated by the cleavage of the weakest bonds, such as the C-H bonds of the methylene bridge or the C-O bond of the ester. This can lead to the formation of phenolic compounds, which are themselves prone to photo-oxidation into colored quinone-like structures. rsc.org Studies on other aromatic heterocycles have shown that UV irradiation can lead to significant transformation into other compounds rather than complete mineralization. nih.gov

Thermal Degradation: Aromatic esters generally exhibit moderate to high thermal stability, but they will decompose at elevated temperatures. mdpi.commsstate.edu The degradation of polymers containing aromatic ester linkages often begins with the cleavage of the ester bond, which can occur at temperatures around 350-450°C. researchgate.net For this compound, thermal decomposition would likely involve pyrolysis of the ester linkage. A common pathway for esters is a six-centered decomposition (pyrolytic syn-elimination), although this requires a β-hydrogen on the alcohol part, which is absent here. More likely pathways at high temperatures include homolytic cleavage of the C-O ester bond to yield acyl and phenoxy radicals, which would then undergo further reactions like decarboxylation and fragmentation. stackexchange.com This would result in the formation of smaller molecules such as carbon dioxide, carbon monoxide, and various hydrocarbon fragments. stackexchange.com The degradation onset for aromatic esters can range widely but typically occurs well above 200°C. mdpi.com

Table 5: Potential Degradation Pathways

Stress FactorAffected MoietyProbable MechanismPotential Degradation Products
Photochemical (UV) 1,3-Benzodioxole ring, Ester linkageRadical formation via hydrogen abstraction, PhotolysisPhenolic compounds, Phenyl radicals, Quinone-like structures rsc.org
Thermal (High Temp.) Ester linkage, Aromatic ringsHomolytic bond cleavage, Decarboxylation2-Methoxybenzoic acid, Sesamol, CO₂, CO, smaller hydrocarbons researchgate.netstackexchange.com

Advanced Computational and Theoretical Chemistry Studies of 1,3 Benzodioxol 5 Yl 2 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic characteristics of a molecule. DFT methods are favored for their balance of accuracy and computational efficiency, making them suitable for studying medium-sized organic molecules like 1,3-Benzodioxol-5-yl 2-methoxybenzoate (B1232891). These calculations can elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

Before any electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For a flexible molecule like 1,3-Benzodioxol-5-yl 2-methoxybenzoate, which has rotatable bonds (e.g., around the ester linkage and the methoxy (B1213986) group), this is a critical step.

Conformational analysis is performed to identify the various possible spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net A Potential Energy Surface (PES) scan can be systematically carried out by rotating specific dihedral angles to locate all stable conformers. researchgate.net The conformer with the global minimum energy is the most stable and is typically used for subsequent calculations of molecular properties. The optimization is usually performed in the gas phase, though it's important to note that intermolecular interactions in the solid state can lead to differences between theoretical and experimental structures. dergipark.org.tr

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. sigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, which often correlates with higher chemical reactivity and potential biological activity. nih.govkuleuven.be For similar compounds, this gap is typically calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.tr The analysis also yields important quantum chemical descriptors, as detailed in the table below.

Table 1: Key Quantum Chemical Descriptors Derived from HOMO/LUMO Energies

ParameterFormulaDescription
Ionization Potential (I) I = -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A = -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A measure of the molecule's electrophilic nature (μ is the chemical potential, -χ). sigmaaldrich.com

This table outlines the standard theoretical parameters used in computational chemistry to describe the reactivity of a molecule based on its frontier orbital energies. The formulas provided are widely accepted conventions.

Prediction of Spectroscopic Parameters

DFT calculations are also powerful tools for predicting spectroscopic data, which can then be compared with experimental results for structural validation. By calculating the vibrational frequencies from the optimized geometry, a theoretical Infrared (IR) spectrum can be generated. researchgate.net Similarly, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions between molecular orbitals. nih.gov

Molecular Docking Simulations for Potential Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This simulation is crucial for drug discovery and for understanding the potential biological targets of a compound. nankai.edu.cn

Binding Site Analysis and Ligand-Protein Interactions

The first step in molecular docking is to identify the binding site or pocket on the target protein. The ligand is then placed into this site, and its various conformations and orientations are sampled. A scoring function is used to evaluate the "goodness of fit" for each pose.

The analysis of the best-scoring pose reveals the specific interactions between the ligand and the amino acid residues of the protein. These interactions are fundamental to the stability of the ligand-protein complex and can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

π-π Stacking: Occurs between aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein.

For this compound, the benzodioxole and methoxybenzoate rings would be expected to participate in π-π stacking and hydrophobic interactions, while the ester and ether oxygen atoms could act as hydrogen bond acceptors.

Estimation of Binding Affinities

The scoring function in a docking program provides an estimation of the binding affinity, often expressed in kcal/mol. nih.gov A lower (more negative) binding energy value suggests a stronger and more stable interaction between the ligand and the protein, indicating a higher likelihood of the compound acting as an inhibitor or modulator of that protein's function. nih.gov These predicted affinities help in ranking potential drug candidates and prioritizing them for further experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would provide critical insights into its conformational landscape, flexibility, and stability. The simulation would track the trajectories of atoms based on a given force field, revealing how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target.

Key analyses in such a study would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.

Radius of Gyration (Rg): To understand the compactness of the molecule's conformation.

Solvent Accessible Surface Area (SASA): To determine the parts of the molecule exposed to the solvent.

Without specific research on this compound, no data from such simulations can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds. frontiersin.org

Descriptor Calculation and Selection

The initial step in QSAR modeling is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For this compound and its analogs, descriptors would be calculated to quantify various aspects of their structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Following calculation, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity of interest. This is often achieved using statistical methods to avoid overfitting the model.

Statistical Model Development and Validation Strategies

Once descriptors are selected, a mathematical model is developed to link them to the biological activity. Common statistical methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS) derpharmachemica.com

Machine Learning Algorithms like Support Vector Machines (SVM) and Random Forest (RF) nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. nih.gov This involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in model development (pred_r²). derpharmachemica.com A statistically significant and validated QSAR model can then be used to predict the activity of novel compounds. frontiersin.org

As no QSAR studies specifically targeting this compound are available, no specific models or data tables can be provided.

Homology Modeling for Novel Target Identification and Interaction Predictions

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein (the "target") based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). nih.govnih.gov This method is particularly useful when the crystal structure of the target protein is unknown. nih.gov

For a compound like this compound, homology modeling would be employed to:

Identify a Potential Biological Target: If experimental data suggests a biological effect but the molecular target is unknown, computational methods can help identify potential protein targets.

Build a 3D Model of the Target Protein: Using the amino acid sequence of the identified target, a 3D model would be constructed based on a suitable template structure from the Protein Data Bank (PDB). nih.gov

Predict Binding Interactions: The modeled protein structure would then be used in molecular docking studies with this compound to predict its binding mode, affinity, and key interactions within the protein's active site. This can provide insights into the mechanism of action and guide the design of more potent analogs. nih.gov

The process involves template selection, sequence alignment, model building, and model refinement and validation. nih.govnih.gov The quality of the final model is crucial for the reliability of subsequent docking and interaction predictions.

The absence of published research investigating the biological targets and interactions of this compound means that no homology models or predicted interactions can be reported here.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 1,3 Benzodioxol 5 Yl 2 Methoxybenzoate Derivatives

Enzyme Inhibition Mechanisms (in vitro studies)

Derivatives of 1,3-benzodioxole (B145889) have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases, including diabetes, cancer, and inflammatory conditions.

α-Amylase and α-Glucosidase

A number of 1,3-benzodioxole derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that play a critical role in carbohydrate digestion and glucose absorption. Inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

For instance, a series of benzodioxol carboxamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov Compounds IIa and IIc from this series showed potent α-amylase inhibition with IC₅₀ values of 0.85 µM and 0.68 µM, respectively. nih.gov Another study focused on a synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govchemrxiv.orgdioxol-5-yl)-4H-chromen-4-one (BDC ), which exhibited powerful, dose-dependent inhibition of α-glucosidase. nih.gov It achieved a maximum inhibition of 99.3% at a concentration of 27.6 µM, proving to be significantly more potent than the standard drug, acarbose. nih.gov Similarly, various benzotriazole (B28993) derivatives containing the benzodioxole moiety displayed dual inhibition of both α-amylase and α-glucosidase, with IC₅₀ values in the low micromolar range. nih.gov

Thymidine (B127349) Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is linked to tumor angiogenesis and metastasis. nih.govnih.gov Consequently, inhibitors of TP are sought after as potential anticancer agents. nih.gov Research into 5-thioxo- chemrxiv.orgnih.govnih.govtriazolo[1,5-a] nih.govchemrxiv.orgtriazin-7-ones, which incorporate a benzodioxole-related phenyl ring, showed that these compounds exhibited varying degrees of inhibitory activity against TP. The structure-activity relationship studies indicated that substitutions at the ortho-position of the phenyl ring could influence the inhibitory response.

EZH1/EZH2

Enhancer of zeste homolog 2 (EZH2) and, to a lesser extent, EZH1 are histone methyltransferases that are frequently overexpressed in various cancers, including lymphomas and breast cancer. Their activity leads to the repression of tumor suppressor genes. A patent has been filed for 1,3-benzodioxole derivatives as inhibitors of EZH1 and/or EZH2, highlighting their potential in oncology. Further studies on different scaffolds have shown that EZH2 inhibition by small molecules can decrease the global levels of H3K27me3 (a product of EZH2's catalytic activity) in cancer cells. Dual inhibition of both EZH1 and EZH2 has been shown to be more effective in suppressing cancer cell growth compared to selective EZH2 inhibition alone, as EZH1 can partially compensate for the loss of EZH2 function.

Kinetic studies are essential for understanding how an inhibitor interacts with its target enzyme. For 1,3-benzodioxole derivatives, these studies have revealed different modes of inhibition.

The flavone derivative BDC was found to be a non-competitive inhibitor of α-glucosidase, with a determined Vmax of 0.028 mmol/min. nih.gov This indicates that BDC binds to an allosteric site on the enzyme, rather than the active site where the substrate binds. nih.gov Similarly, kinetic analysis of a benzothiazine derivative (FA2 ) showed it to be a non-competitive inhibitor of both α-glucosidase and α-amylase. nih.gov In contrast, studies on certain benzotriazole derivatives revealed a mixed-type inhibition for both α-amylase and α-glucosidase. nih.gov A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. A mixed-type inhibition mechanism was also identified for a 5-thioxo- chemrxiv.orgnih.govnih.govtriazolo[1,5-a] nih.govchemrxiv.orgtriazin-7-one derivative (3a ) against thymidine phosphorylase.

Receptor Agonism and Antagonism Mechanisms (in vitro studies)

Beyond enzyme inhibition, 1,3-benzodioxole derivatives can directly interact with cellular receptors, acting as either activators (agonists) or blockers (antagonists).

P2X receptors are ATP-gated ion channels whose hyperactivity is linked to chronic pain, inflammation, and cancer. chemrxiv.org A study focused on synthesizing 1,3-benzodioxole N-carbamothioyl carboxamide derivatives to target these receptors. chemrxiv.org The research identified highly potent and selective antagonists for human P2X4 (h-P2X4R) and P2X7 receptors (h-P2X7R). chemrxiv.org Compound 9o was a significant and selective antagonist for h-P2X4R with an IC₅₀ of 0.039 µM, while compound 9q was a potent and selective antagonist for h-P2X7R with an IC₅₀ of 0.018 µM. chemrxiv.org Kinetic analysis revealed that both compounds acted as non-competitive, negative allosteric modulators. chemrxiv.org

In the field of agricultural science, derivatives of 1,3-benzodioxole have been developed as plant growth regulators. A series of N-(benzo[d] nih.govchemrxiv.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). One compound, named K-10 , demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). Further investigation confirmed that K-10 has auxin-like physiological functions and is recognized by the TIR1 receptor.

Cellular Pathway Modulation and Functional Outcomes (in vitro studies)

The interaction of 1,3-benzodioxole derivatives with their molecular targets initiates cascades of cellular events, leading to specific functional outcomes.

Auxin Signaling Pathway: The TIR1 receptor agonist K-10 was shown to significantly enhance the transcriptional activity of the auxin response reporter DR5:GUS. Transcriptome analysis revealed that K-10 induces a transcriptional response similar to natural auxin and down-regulates the expression of genes that inhibit root growth, providing a molecular basis for its growth-promoting effects.

PRC2 Pathway and Cancer Cell Proliferation: Inhibition of EZH1/EZH2, core components of the Polycomb Repressive Complex 2 (PRC2), by benzodioxole-like scaffolds leads to a reduction in H3K27me3 levels. This epigenetic modification reverses the transcriptional silencing of tumor suppressor genes. In malignant rhabdoid tumor cells, dual inhibition of EZH1 and EZH2 almost completely suppressed cell proliferation, an effect significantly greater than inhibiting either enzyme alone.

Purinergic Signaling and Calcium Influx: The antagonism of P2X4 and P2X7 receptors was evaluated using a Ca²⁺ influx assay in astrocytoma cell lines. chemrxiv.org The ability of the benzodioxole derivatives to block ATP-induced Ca²⁺ signals confirmed their antagonistic function at the cellular level. chemrxiv.org

Cytotoxicity and Apoptosis Induction: Certain benzodioxol carboxamide derivatives, while showing potent α-amylase inhibition, were also found to be safe for normal human embryonic kidney cells (Hek293t). nih.gov In contrast, other derivatives, particularly those conjugated with arsenicals, were designed to inhibit the thioredoxin system in cancer cells, inducing significant oxidative stress and initiating apoptosis. nih.gov A separate study identified a benzodioxol anilide as an inhibitor of ferroptosis, a form of regulated cell death driven by lipid peroxidation, by acting as a radical trapping antioxidant. nih.gov

In Vitro Anticancer Activity Mechanisms (e.g., Lung and Breast Cancer Cell Lines)

Derivatives of the 1,3-benzodioxole scaffold have demonstrated notable in vitro anticancer activity through various mechanistic pathways, particularly against breast and lung cancer cell lines.

Breast Cancer Cell Lines: Research on thiourea (B124793) derivatives incorporating two benzo[d] nih.govresearchgate.netdioxol-5-yl moieties has revealed significant cytotoxic effects against the MCF-7 human breast cancer cell line. jksus.org The primary mechanism identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. jksus.org Further mechanistic studies confirm that these compounds induce programmed cell death, or apoptosis. This is evidenced by Annexin V-FITC apoptosis assessments and analysis of the mitochondrial apoptosis pathway, which shows a modulation of the Bax and Bcl-2 proteins. jksus.orgnih.gov Specifically, the derivatives cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis. jksus.orgnih.gov Cell cycle analysis has also been employed to understand the antiproliferative effects, showing that these compounds can interfere with the normal progression of the cell cycle. jksus.org In some cases, the anticancer mechanism of related heterocyclic structures has been linked directly to the induction of genes in the apoptosis regulatory pathway. mdpi.com

Lung Cancer Cell Lines: In non-small cell lung carcinoma (NSCLC) cell lines, such as A549, coumarin-based benzopyranone derivatives have been shown to inhibit cell growth by inducing cell cycle arrest, particularly in the G1 or G0/G1 phase. rsc.org This arrest prevents the cells from replicating their DNA and dividing, ultimately leading to cell death. rsc.org The cytotoxic effects of 1,3-benzodioxole derivatives are often attributed to the activation of pro-apoptotic factors. researchgate.net Studies on conjugates of 1,3-benzodioxole and arsenicals have provided specific cytotoxicity data against lung cancer cell lines like NCI-H460, as detailed in the table below. nih.gov

Table 1: In Vitro Anticancer Activity of Selected 1,3-Benzodioxole-Arsenical Conjugates An interactive table presenting the 50% inhibitory concentration (IC50) in µM for various derivatives against different cancer cell lines.

Compound NCI-H460 (Lung) IC50 (µM) Molm-13 (Leukemia) IC50 (µM) NB4 (Leukemia) IC50 (µM) Kasumi-1 (Leukemia) IC50 (µM)
PZ2 1.40 1.40 1.01 0.81
PFZ2 1.10 1.00 0.60 0.60
HDZ2 0.80 0.50 0.40 0.30
TAZ2 0.90 0.60 0.41 0.30
DAZ2 0.80 0.50 0.40 0.30
MAZ2 0.90 0.60 0.41 0.30

Data sourced from scientific literature. nih.gov

Mechanisms of Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in diabetic complications and other diseases. While direct studies on the antiglycation mechanisms of 1,3-benzodioxol-5-yl 2-methoxybenzoate (B1232891) are limited, research on analogous heterocyclic structures, such as benzimidazoles, provides significant insight. In these related compounds, potent antiglycation activity has been observed, in some cases exceeding that of the standard inhibitor, rutin. jksus.org The mechanism is closely tied to the structure of the derivatives, particularly the presence, number, and position of hydroxyl groups on an attached phenyl ring, which are crucial for the inhibitory potential. jksus.org

Another related therapeutic target for managing diabetic complications is the inhibition of carbohydrate-hydrolyzing enzymes. Certain benzodioxole carboxamide derivatives have been identified as potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion. researchgate.net For instance, specific derivatives have shown strong α-amylase inhibition with IC50 values as low as 0.68 µM. researchgate.net By slowing carbohydrate digestion, these compounds can help manage postprandial hyperglycemia, a critical factor in the formation of AGEs. This suggests that the therapeutic potential of benzodioxole derivatives in diabetes may be twofold: direct antiglycation activity and indirect effects through the inhibition of enzymes like α-amylase and α-glucosidase. researchgate.netresearchgate.net

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal)

Derivatives of 1,3-benzodioxole have been investigated for their antimicrobial properties against a range of pathogens.

Antibacterial Mechanism: The mechanism of antibacterial action is believed to involve the disruption of the bacterial cell membrane and interference with key metabolic processes. mdpi.com Certain coumarin (B35378) derivatives featuring a 1,3,4-thiadiazolyl moiety have shown broad-spectrum activity. mdpi.com In vitro tests have confirmed their efficacy against both Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, and Gram-positive bacteria like Staphylococcus aureus. mdpi.com However, not all derivatives show inhibitory effects; some peptidyl derivatives of 1,3-benzodioxole were unexpectedly found to promote the growth of certain organisms, including Bacillus subtilis.

Antifungal Mechanism: The antifungal activity of heterocyclic compounds, including those with a benzodioxole core, generally targets the integrity of the fungal cell membrane. mdpi.com A primary mechanism is the inhibition of ergosterol (B1671047) synthesis. Ergosterol is a vital sterol component in the fungal cell membrane that is absent in mammalian cells, making it a selective target. By disrupting its synthesis, these compounds compromise the membrane's structure and function, leading to cell death. Derivatives have demonstrated strong inhibition against pathogenic fungi such as Aspergillus niger and Candida albicans. mdpi.com Resistance to such antifungal agents can emerge through mechanisms like active efflux of the drug from the cell via membrane pumps, including proteins from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS).

Table 2: Antimicrobial Spectrum of a Representative Coumarin Derivative (ATMC) An interactive table showing the zone of inhibition in millimeters for the compound against various microbial strains.

Organism Type Zone of Inhibition (mm)
Escherichia coli Gram-negative Bacteria 15 - 22
Pseudomonas aeruginosa Gram-negative Bacteria 15 - 22
Klebsiella pneumoniae Gram-negative Bacteria 15 - 22
Staphylococcus aureus Gram-positive Bacteria 15 - 22
Aspergillus niger Fungus Strong Inhibition
Candida albicans Fungus Strong Inhibition

Data reflects the activity of 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin. mdpi.com

Leishmanicidal Activity Mechanisms

New imidazole (B134444) derivatives synthesized from 5-benzo nih.govresearchgate.netdioxol-5-yl-1-methyl-1H-imidazole-2-carbaldehyde have exhibited significant in vitro activity against Leishmania parasites. researchgate.net While the precise mechanism for this specific class of compounds is still under investigation, studies on other nitrogen-containing heterocyclic compounds, such as nitroindazoles, provide a probable model of action against Leishmania infantum and Leishmania braziliensis.

The proposed mechanism involves the disruption of the parasite's energy metabolism. This is supported by analyses of metabolites excreted by the parasite after treatment, which show a marked decrease in succinate (B1194679) and a corresponding increase in acetate, lactate, and alanine. This metabolic shift points to severe damage at the mitochondrial or glycosomal level. Ultrastructural studies using transmission electron microscopy have confirmed these findings, revealing significant alterations, particularly within the mitochondria and other cytoplasmic organelles of the parasite, ultimately leading to its death.

Mechanisms of Plant Root Growth Promotion

Certain N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been identified as potent plant root growth promoters. nih.govresearchgate.net The mechanism of action is centered on their function as auxin receptor agonists. nih.gov A lead compound from this series, designated K-10, was found to significantly promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.govresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis for Molecular Design

Structure-activity relationship (SAR) analysis is fundamental to molecular design, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives based on the 1,3-benzodioxole and related heterocyclic scaffolds, SAR studies have been instrumental in optimizing their therapeutic potential. These analyses reveal that substitutions at various positions on the core ring structure significantly impact bioactivity, guiding the rational design of more potent and selective agents. For example, in related benzimidazole (B57391) scaffolds, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical for modulating anti-inflammatory activity. Similarly, for benzothiazole (B30560) derivatives, the nature of the linker group—such as replacing a butadiene bridge with triazole, amide, or ester moieties—has a profound effect on target binding and specificity.

Positional and Electronic Effects of Substituents on Activity

The specific position and electronic nature (i.e., electron-donating or electron-withdrawing) of substituent groups are key determinants of a molecule's biological efficacy.

Positional Effects: The regiochemistry of substituents dramatically influences activity. In the synthesis of related heterocyclic compounds, the position of alkoxy groups can act as a partial directing group, influencing C-H activation and the final structure through a combination of steric hindrance and weak non-covalent interactions. In studies of benzimidazole derivatives with antiglycation activity, the position of hydroxyl groups on an attached phenyl ring was a critical factor; moving the hydroxyl group altered the compound's inhibitory potency. jksus.org Similarly, for coumarin derivatives tested against lung cancer cells, the nature of the basic amino side chain at a specific position determined the compound's cytotoxicity and its selectivity between cancerous and normal cells. rsc.org

Electronic Effects: The electron-donating or electron-withdrawing properties of a substituent can alter the electron distribution across the entire molecule, thereby affecting its stability, reactivity, and interaction with biological targets. For instance, the introduction of a strong electron-withdrawing group like a nitro (NO₂) group can significantly change the molecule's properties compared to an electron-donating group like a methoxy (B1213986) (OMe) group. In the development of anticancer thiourea derivatives containing the benzo[d] nih.govresearchgate.netdioxol-5-yl moiety, SAR analysis showed that the specific arrangement and nature of substituents led to compounds with IC50 values against cancer cell lines that were significantly lower than the reference drug, doxorubicin. jksus.org This highlights how tuning the electronic landscape of the molecule can lead to enhanced potency.

Role of Stereochemistry in Biological Recognition and Efficacy

Stereochemistry is a pivotal factor in the interaction between drug molecules and their biological targets, which are inherently chiral macromolecules like proteins and nucleic acids. nih.govresearchgate.net The distinct spatial arrangement of atoms can lead to pronounced differences in pharmacological activity between the enantiomers of a chiral drug. nih.gov This principle of enantioselectivity is a cornerstone of modern drug design and development.

In the context of 1,3-Benzodioxol-5-yl 2-methoxybenzoate derivatives, the introduction of chiral centers would predictably yield stereoisomers with varied biological activities. For instance, if a chiral center were introduced in the linker region or as a substituent on either of the aromatic rings, the resultant enantiomers or diastereomers could display differing affinities for their biological target, diverse metabolic pathways, and distinct toxicological profiles.

A relevant illustration from the scientific literature is the investigation of (R)-2-(benzo nih.govnih.govdioxol-5-yl)-6-isopropyloxy-2H-chromene-3-carboxylic acid derivatives as ET(A) receptor antagonists. The (R)-configuration at the C-2 position of the 2H-chromene core was demonstrated to be essential for achieving high-potency and selective binding to the ET(A) receptor. researchgate.net This underscores that the precise three-dimensional orientation of the 1,3-benzodioxol-5-yl group is a critical determinant for effective receptor interaction.

Stereochemical AspectImplication in Biological ActivityReference
Enantiomers Can exhibit different pharmacological and toxicological profiles. One enantiomer (eutomer) may be active while the other (distomer) is inactive or contributes to side effects. nih.gov
Diastereomers Possess different physicochemical properties and can be separated by conventional techniques. They typically demonstrate distinct biological activities. nih.govresearchgate.net
Chiral Centers The specific configuration (R/S) at a chiral center governs the spatial arrangement of substituents, which is crucial for molecular recognition by chiral biological targets. researchgate.net
Atropisomerism In certain molecules, hindered rotation around a single bond can result in stable, non-superimposable atropisomers that may have different biological activities. nih.gov

Conformational Flexibility and its Impact on Ligand-Receptor Interactions

The capacity of a molecule to assume various spatial arrangements through the rotation of single bonds, known as conformational flexibility, is a vital factor that governs its interaction with a biological receptor. For a ligand to bind with high affinity, it must adopt a conformation that is complementary to the binding site, often termed the "bioactive conformation."

A pertinent study on related compounds, specifically potent and selective endothelin-A (ET(A)) receptor antagonists based on a 2-(benzo nih.govnih.govdioxol-5-yl)-2H-chromene-3-carboxylic acid scaffold, has illuminated the significance of a particular conformation for biological activity. Through X-ray crystallography and NMR spectroscopy, it was established that these compounds adopt a distinct "L-like" conformation in both solution and solid states. nih.gov Molecular mechanics calculations further indicated that this conformation represents an energetically favorable and relatively rigid structure. Derivatives that were unable to adopt this L-like conformation exhibited markedly weaker binding affinity for the ET(A) receptor. nih.gov This provides strong evidence that the active site of the receptor specifically recognizes this conformation.

While a detailed conformational analysis of this compound is not available, these findings from structurally related compounds highlight the principle that conformational pre-organization or the ability to adopt a low-energy bioactive conformation is critical for achieving potent biological activity. The presence of the methoxy group at the ortho position of the benzoate (B1203000) ring in the title compound likely influences the preferred conformation due to steric and electronic interactions. This could restrict rotation around the C(aryl)-C(ester) bond and favor a specific spatial arrangement of the two aromatic rings relative to one another.

FactorInfluence on Ligand-Receptor InteractionsReference
Rotatable Bonds Increase the number of possible conformations. The energetic cost of adopting the bioactive conformation can impact binding affinity.
Steric Hindrance Substituents can restrict rotation around bonds, leading to a more rigid structure and a reduced entropic penalty upon binding. nih.gov
Intramolecular Hydrogen Bonds Can lock a molecule into a specific conformation, which may or may not align with the bioactive conformation.
Receptor Environment The binding site of a receptor can induce a specific conformation in a flexible ligand through a process known as "induced fit."

Advanced Chemical and Material Science Applications of 1,3 Benzodioxol 5 Yl 2 Methoxybenzoate

Role as Key Intermediates in Complex Organic Synthesis

The 1,3-benzodioxole (B145889) moiety is a cornerstone in the synthesis of complex organic molecules, serving as a versatile precursor and intermediate. chemicalbook.com Its stable yet reactive nature, stemming from an electron-rich aromatic ring, makes it an ideal starting point for building intricate molecular architectures. chemicalbook.com The synthesis of 1,3-benzodioxole itself is typically achieved through the condensation of catechol with a suitable methylene (B1212753) source, such as dihalomethanes or methanol (B129727) in the presence of an acid catalyst. chemicalbook.comwikipedia.org

Derivatives of 1,3-benzodioxole are instrumental in constructing a wide range of biologically active compounds. For instance, the 1,3-benzodioxole unit is present in safrole, which can be used to synthesize amino-acyl derivatives with potential biological activities. researchgate.net The functional groups on the benzodioxole ring can be readily modified, providing access to a variety of synthetic pathways. mdpi.com Research has demonstrated the use of 1,3-benzodioxole-5-carbaldehyde (piperonal) in Wittig reactions to form alkene-linked structures like 1-(1,3-Benzodioxol-5-yl)-2-methyl-1-propene. prepchem.com Furthermore, 5-acetyl-1,3-benzodioxole serves as a substrate for reactions with organometallic reagents like methyllithium (B1224462) to produce tertiary alcohols such as 2-(1,3-Benzodioxol-5-yl)-2-propanol. prepchem.com

In more complex applications, these intermediates are crucial for creating sophisticated heterocyclic systems. For example, (S)-α-Methyl-1,3-benzodioxole-5-ethanol is a key intermediate in the stereoselective synthesis of N-substituted dihydro-2,3-benzodiazepines, which are investigated as AMPA receptor antagonists. google.com The benzodioxole framework is also central to the design of novel auxin receptor agonists, where compounds like N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides have been synthesized and studied for their role in promoting plant root growth. frontiersin.orgnih.gov

Examples of Syntheses Utilizing Benzodioxole Intermediates

Starting MaterialReaction TypeProductSignificance
Piperonal (1,3-Benzodioxole-5-carbaldehyde)Wittig Reaction1-(1,3-Benzodioxol-5-yl)-2-methyl-1-propeneFormation of a C=C double bond, a common step in natural product synthesis. prepchem.com
5-Acetyl-1,3-benzodioxoleNucleophilic Addition (Grignard/Organolithium)2-(1,3-Benzodioxol-5-yl)-2-propanolCreation of a chiral tertiary alcohol center. prepchem.com
(S)-α-Methyl-1,3-benzodioxole-5-ethanolPictet-Spengler ReactionN-substituted dihydro-2,3 benzodiazepinesStereoselective synthesis of pharmaceutically relevant scaffolds. google.com
Benzo[d] chemicalbook.comresearchgate.netdioxol-5-amineAmide CouplingN-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivativesDevelopment of potent auxin receptor agonists for agricultural applications. frontiersin.orgnih.gov

Applications in Flavor and Fragrance Chemistry (related to 2-methoxybenzoate (B1232891) derivatives)

While 1,3-Benzodioxol-5-yl 2-methoxybenzoate itself is not a primary fragrance component, its 2-methoxybenzoate substructure is highly relevant to the flavor and fragrance industry. Esters of 2-methoxybenzoic acid (o-anisic acid) are valued for their pleasant and complex aromatic profiles. fragranceu.comwikipedia.org These derivatives are synthesized to be used as fragrance chemicals in a variety of products, including fine perfumes, colognes, and personal care items. google.com

Scent Profiles of 2-Methoxybenzoate Derivatives in Fragrance Chemistry

Compound NameCAS NumberReported Scent ProfileCommon Uses
Ethyl 2-methoxybenzoate7335-26-4Floral, ylang-ylang, tuberose, fruity, raspberry, grape. fragranceu.comPerfumery, floral and fruit fragrance compositions. fragranceu.com
Methyl 2-methoxybenzoate606-45-1Described as a flavoring agent; associated with green and nutty notes at certain concentrations. nih.govthegoodscentscompany.comFlavor and fragrance agent in foods and consumer products. thegoodscentscompany.com
Methyl 2-methylbenzoate89-71-4Ylang-ylang, bitter orange blossom, grape. google.comUsed to enhance and modify fine fragrance compositions. google.com

Exploration in Polymer Chemistry and Functional Materials

The benzoate (B1203000) ester component of this compound suggests potential applications in polymer science. Benzoate esters are widely used as plasticizers, additives that increase the flexibility and durability of polymers. epo.org For instance, blends of mono- and diesters derived from benzoic acid and glycols are effective plasticizers for aqueous polymer compositions used in adhesives, caulks, and coatings. epo.org The specific properties of the benzoate ester can influence the processability and final characteristics of the polymer material.

Furthermore, aromatic carboxylic acids and their salts, such as sodium benzoate, can function as nucleating agents in thermoplastic materials like polypropylene (B1209903) (PP) and polyethylene (B3416737) terephthalate (B1205515) (PET). kjdb.org As a nucleating agent, sodium benzoate provides sites for polymer crystal formation during the transition from a molten to a solid state, which can increase the crystallization temperature and shorten the crystallization time. kjdb.org

The incorporation of specific functional groups into polymer structures is a key strategy for creating advanced materials. Polymers bearing activated esters are used for post-polymerization modification, allowing for the attachment of various molecules to a polymer backbone. nih.gov By modifying a polycarboxylate superplasticizer with benzoate groups, researchers have been able to improve the flow-retaining behaviors of cement mortars, a finding attributed to the hydrophobic nature of the benzoate modifying the dispersion effects. tandfonline.com While direct polymerization of this compound is not documented, the benzodioxole and benzoate moieties represent functional groups that could be incorporated into polymer chains to impart specific properties, such as altered hydrophobicity, thermal stability, or optical characteristics.

Potential for Development in Sensing Technologies and Optoelectronic Materials

The electronically distinct 1,3-benzodioxole and 2-methoxybenzoate moieties suggest that this compound and its derivatives could be explored for applications in sensing and optoelectronics. The 1,3-benzodioxole ring is electron-rich, a property that can be exploited in the design of materials with specific electronic or photophysical properties. chemicalbook.com

Although research into the direct application of this compound in sensing is nascent, the functional groups are relevant. The interaction of benzoic acid and benzoate with interfaces has been studied to understand their antimicrobial activity, revealing that the protonated form penetrates deeper into model membranes. nih.gov This differential interaction with surfaces could be a principle for a chemical sensor. The development of novel materials often involves combining structural motifs to achieve desired functions. The conjugation of the electron-rich 1,3-benzodioxole with other systems could lead to new chromophores or fluorophores for optical sensing or components for organic electronic devices, representing a promising area for future research.

Environmental Fate, Transport, and Degradation Pathways of 1,3 Benzodioxol 5 Yl 2 Methoxybenzoate

Atmospheric Transformation Processes

There is currently no available data detailing the atmospheric transformation of 1,3-Benzodioxol-5-yl 2-methoxybenzoate (B1232891), including its potential reaction with hydroxyl radicals or other atmospheric oxidants. Research into the atmospheric half-life and the formation of transformation products under various atmospheric conditions has not been documented in accessible scientific literature.

Aqueous Phase Hydrolysis and Photolysis Mechanisms

Specific studies on the hydrolysis and photolysis of 1,3-Benzodioxol-5-yl 2-methoxybenzoate in aqueous environments are not found in the reviewed literature. Consequently, information regarding its rate of degradation in water bodies, the influence of pH and sunlight on its stability, and the mechanisms of these potential degradation pathways remains uncharacterized.

Biodegradation Pathways in Aquatic and Terrestrial Environments

No studies were identified that specifically investigate the biodegradation of this compound in either aquatic or terrestrial ecosystems. While research exists on the microbial degradation of a structurally related component, o-methoxybenzoate, by a consortium of Arthrobacter and Pantoea species, these findings cannot be directly extrapolated to the complete compound nih.gov. The metabolic pathways, the types of microorganisms involved, and the rate of biodegradation for this compound are unknown.

Identification and Characterization of Environmental Metabolites and Transformation Products

Consistent with the lack of research on its degradation pathways, there is no information available on the identity or characteristics of environmental metabolites and transformation products of this compound. The potential for the formation of persistent or biologically active byproducts in the environment has not been assessed.

Assessment of Environmental Persistence and Bioaccumulation Potential in non-human biological systems

There is a lack of data to assess the environmental persistence and bioaccumulation potential of this compound in non-human biological systems. Predictive models and experimental data for related but distinct compounds, such as 2H-1,3-Benzodioxol-5-yl acetate, are available but are not directly applicable epa.gov. Therefore, key indicators of environmental risk, such as the bioconcentration factor (BCF) and the potential for the compound to persist in environmental compartments, have not been determined for this compound.

Conclusion and Future Research Perspectives on 1,3 Benzodioxol 5 Yl 2 Methoxybenzoate

Summary of Key Findings in Synthesis and Characterization

A thorough search of chemical databases and scientific journals did not yield any specific methods for the synthesis of 1,3-Benzodioxol-5-yl 2-methoxybenzoate (B1232891). However, general principles of esterification suggest a plausible synthetic route involving the reaction of sesamol (B190485) (1,3-benzodioxol-5-ol) with 2-methoxybenzoyl chloride in the presence of a suitable base. This standard chemical transformation is a cornerstone of organic synthesis.

Similarly, no specific characterization data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or mass spectrometry for 1,3-Benzodioxol-5-yl 2-methoxybenzoate, has been published. For related compounds, detailed characterization is a standard practice. For instance, the synthesis of other 1,3-benzodioxole (B145889) derivatives is often accompanied by comprehensive spectroscopic analysis to confirm their structure. contaminantdb.caprepchem.com

Synthesized Insights from Computational and Mechanistic Studies

There are no computational or mechanistic studies specifically focused on this compound. Computational studies, often employing methods like Density Functional Theory (DFT), are powerful tools for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. mdpi.com Such studies on related benzodioxole derivatives have provided valuable insights into their behavior in chemical reactions and biological systems. mdpi.com The absence of these studies for the target compound means that its electronic distribution, steric profile, and potential reaction mechanisms remain purely speculative.

Identification of Current Research Gaps and Challenges

The primary research gap is the complete lack of foundational data for this compound. The fundamental steps of chemical research—synthesis, purification, and characterization—have not been reported for this compound in the public domain. This presents a significant challenge, as any investigation into its potential applications is contingent on the availability of the pure substance and a thorough understanding of its basic chemical and physical properties.

Future Directions in Drug Discovery, Medicinal Chemistry, and Target Identification

Given that the 1,3-benzodioxole scaffold is present in many pharmacologically active molecules, future research into this compound could be a worthwhile endeavor. drugbank.comnih.govnih.gov The initial steps would involve its synthesis and subsequent screening for biological activity across a range of assays. The 2-methoxybenzoate moiety could modulate the pharmacokinetic and pharmacodynamic properties of the benzodioxole core, potentially leading to novel therapeutic agents. Future work could explore its potential as an inhibitor of enzymes or a ligand for receptors implicated in various diseases.

Emerging Opportunities in Materials Science and Environmental Chemical Research

The potential applications of this compound in materials science are currently unknown. The benzodioxole and benzoate (B1203000) groups could impart specific properties, such as UV absorption or thermal stability, which might be of interest in the development of new polymers or functional materials. In the realm of environmental chemistry, the biodegradability and potential environmental fate of this compound would need to be investigated.

Prospects for Sustainable and Green Chemical Innovations in Production and Application

Should this compound prove to be of interest, future research should focus on developing sustainable and green synthetic methods. Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. uniroma1.it This could involve exploring enzymatic catalysis or the use of environmentally benign solvents for its production. The development of greener production routes for fine chemicals and active pharmaceutical ingredients is an area of growing importance. uniroma1.it

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.